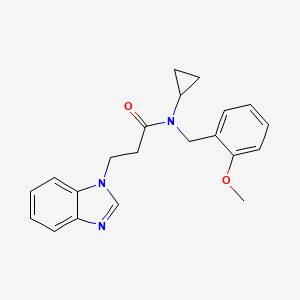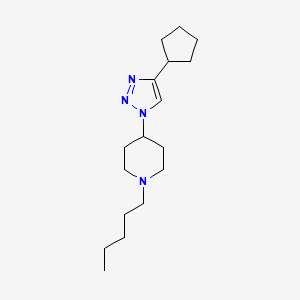
3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide, also known as BCMP, is a small molecule that has been synthesized for its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide involves the selective inhibition of the Kv7.2/7.3 potassium channel, which plays a key role in regulating neuronal excitability. By blocking the activity of this channel, 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide can reduce the firing rate of neurons and decrease the likelihood of seizures and other neurological symptoms.
Biochemical and Physiological Effects:
In addition to its effects on potassium channels, 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide has been found to have other biochemical and physiological effects. For example, this compound has been shown to increase the release of dopamine in the brain, which could have implications for the treatment of Parkinson's disease. 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide has also been found to have anti-inflammatory properties, which could be useful in treating a variety of inflammatory conditions.
実験室実験の利点と制限
One advantage of using 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide in lab experiments is its selectivity for the Kv7.2/7.3 potassium channel, which allows for more precise manipulation of neuronal activity. However, one limitation of this compound is its relatively low potency, which may make it less effective in certain experimental contexts.
将来の方向性
There are several potential future directions for research on 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide. One area of interest is the development of more potent analogs of this compound, which could be used to further investigate its effects on neuronal activity. Another potential avenue of research is the investigation of 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide's effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide could be explored as a potential therapeutic agent for a variety of neurological and inflammatory conditions.
合成法
The synthesis of 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide involves several steps, including the reaction of 2-methoxybenzylamine with cyclopropylcarbonyl chloride to form N-cyclopropyl-2-methoxybenzylamine. This intermediate is then reacted with 1H-benzimidazole-1-carboxylic acid to form 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to selectively inhibit the activity of a specific type of potassium channel in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
特性
IUPAC Name |
3-(benzimidazol-1-yl)-N-cyclopropyl-N-[(2-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-26-20-9-5-2-6-16(20)14-24(17-10-11-17)21(25)12-13-23-15-22-18-7-3-4-8-19(18)23/h2-9,15,17H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHWJVJLPDVDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(C2CC2)C(=O)CCN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]-N-1,3-benzodioxol-5-ylpiperidine-1-carboxamide](/img/structure/B5905270.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyridin-3-ylacetamide](/img/structure/B5905276.png)
![2-({3-methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B5905284.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine](/img/structure/B5905294.png)
![N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-[(5-propyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B5905301.png)
![3-{3-[({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)methyl]-1H-indol-1-yl}propanamide](/img/structure/B5905315.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B5905331.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B5905335.png)
![2-(2-methyl-3-{[(4-pyridin-2-ylbutyl)amino]methyl}-1H-indol-1-yl)acetamide](/img/structure/B5905341.png)

![(2-fluorobenzyl)(2-methoxyethyl)[4-(1H-1,2,4-triazol-1-yl)benzyl]amine](/img/structure/B5905359.png)
amino]methyl}phenyl)acetamide](/img/structure/B5905369.png)
![4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-4-oxobutanamide](/img/structure/B5905376.png)